Bbcgmp

Description

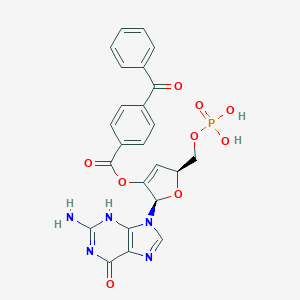

Structure

3D Structure

Properties

CAS No. |

137154-74-6 |

|---|---|

Molecular Formula |

C24H20N5O9P |

Molecular Weight |

553.4 g/mol |

IUPAC Name |

[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate |

InChI |

InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1 |

InChI Key |

XOZMFXGWTIFWGN-KSFYIVLOSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |

Synonyms |

2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bbcgmp for Research Applications

Precursor Compounds and Synthetic Methodologies Employed for BBcGMP

The synthesis of this compound involves the chemical combination of two primary precursor molecules: 4-benzoylbenzoic acid and guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). nih.gov The 4-benzoylbenzoic acid provides the benzophenone (B1666685) photophore, which is the key to the photoaffinity labeling capabilities of this compound. The cGMP molecule serves as the structural backbone, mimicking the endogenous second messenger to allow for specific binding to its target proteins.

The synthetic process results in the attachment of the 4-benzoylbenzoyl group to the 2'-hydroxyl position of the ribose sugar of cGMP. nih.gov This specific placement is critical as it allows the cGMP portion of the molecule to be recognized and bound by cGMP-dependent proteins, while the benzophenone moiety is positioned to react with the protein upon photoactivation.

Table 1: Precursor Compounds for this compound Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 4-benzoylbenzoic acid | Source of the photoreactive benzophenone moiety. |

| Guanosine 3',5'-cyclic monophosphate (cGMP) | Provides the structural framework for recognition by target proteins. |

Design Principles of the 2'-O-(4-Benzoylbenzoyl)guanosine Cyclic 3',5'-Monophosphate Structure

The design of this compound is centered around the incorporation of a photoactivatable group onto the cGMP molecule without significantly compromising its ability to bind to its target proteins. This allows for the specific labeling and subsequent identification of these proteins.

The benzophenone group is a key functional component of this compound, serving as a photoaffinity label. nih.govnih.gov Upon exposure to ultraviolet (UV) light, typically in the range of 330-360 nm, the benzophenone moiety is excited to a triplet diradical state. scispace.com This highly reactive intermediate can then form a covalent bond with nearby amino acid residues within the binding site of a target protein. nih.govscispace.com

This photo-induced covalent linkage is a significant advantage for researchers. It allows for the permanent "trapping" of the interaction between this compound and its binding partner, facilitating the identification and characterization of these proteins. nih.gov The chemical stability of benzophenones, in contrast to other photo-reactive groups like aryl azides and diazirines, makes them a preferred choice for such applications. scispace.com

Table 2: Properties of the Benzophenone Moiety in this compound

| Property | Significance |

|---|---|

| Photo-reactivity | Can be activated by UV light to form a reactive diradical. scispace.com |

| Covalent Bonding | Forms stable, covalent bonds with target proteins upon activation. nih.gov |

| Chemical Stability | More stable than other commonly used photoaffinity labels. scispace.com |

To further enhance the utility of this compound as a research tool, specific modifications can be introduced. One of the most powerful modifications is the incorporation of a radiolabel, such as [α-³²P], into the this compound molecule. nih.gov This allows for the highly sensitive detection of the labeled proteins.

The use of radiolabeled this compound has been instrumental in the specific labeling of the light-stimulated cGMP phosphodiesterase (PDE) in rod outer segments. nih.gov This demonstrates how such modifications can be used to pinpoint the active sites of cyclic nucleotide-binding proteins and enzymes. nih.gov These findings suggest that benzoylbenzoic derivatives of cyclic nucleotides can be broadly applied for the inhibition and identification of cyclic nucleotide PDEs and other cGMP-binding proteins. nih.gov

Molecular Mechanisms of Bbcgmp Action

Characterization of Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition by BBcGMP

This compound functions as a potent inhibitor of several types of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cAMP and cGMP. nih.gov Its inhibitory action stems from its structural similarity to the endogenous substrate, cGMP, allowing it to bind to the catalytic site of PDEs.

This compound has been demonstrated to inhibit various cyclic nucleotide phosphodiesterases at low concentrations. nih.gov The core cGMP structure of the molecule allows it to be recognized and bound by the active site of PDEs that normally hydrolyze cGMP. By occupying the active site, this compound prevents the binding and subsequent degradation of the endogenous cyclic nucleotides, leading to their accumulation within the cell.

The inhibitory potency of this compound is concentration-dependent. While specific IC50 values for this compound against a wide range of different PDE isoforms are not extensively detailed in the available literature, the initial characterization demonstrated its effectiveness as a potent inhibitor. nih.gov The table below summarizes the inhibitory characteristics of this compound based on foundational research.

| Target Enzyme Family | Inhibitory Effect | Concentration Dependence |

| Cyclic Nucleotide Phosphodiesterases (PDEs) | Potent Inhibition | Effective at low concentrations |

The superfamily of phosphodiesterases is divided into 11 families (PDE1-PDE11), which differ in their substrate specificity (some are cGMP-specific, some are cAMP-specific, and others are dual-specificity), regulatory mechanisms, and tissue distribution. nih.gov cGMP-specific PDEs include PDE5, PDE6, and PDE9, while dual-specificity PDEs that can be regulated by cGMP include PDE1, PDE2, PDE3, PDE10, and PDE11. nih.gov

As a cGMP analog, this compound is expected to exhibit selectivity towards PDEs that have a high affinity for cGMP. The initial research specifically highlighted its potent inhibitory activity against the light-stimulated cGMP PDE in rod outer segments, which is known as PDE6. nih.gov However, a comprehensive profile of this compound's selectivity across all PDE isoforms has not been published. The degree of selectivity would depend on how the addition of the bulky benzoylbenzoyl group at the 2'-O position affects the affinity for the catalytic sites of different PDE isoforms.

The mechanism by which this compound inhibits PDE activity is competitive. It directly competes with endogenous cGMP and/or cAMP for binding to the catalytic domain of the phosphodiesterase enzyme. nih.gov The structural resemblance of the guanosine (B1672433) 3',5'-cyclic monophosphate portion of this compound to the natural substrate facilitates this competition.

When this compound is present, it reversibly binds to the enzyme's active site. This occupation of the active site prevents the endogenous cyclic nucleotide substrates from binding and being hydrolyzed. The extent of inhibition is dependent on the relative concentrations of this compound and the endogenous substrate, as well as their respective affinities for the enzyme. An increase in the concentration of endogenous cGMP would be required to overcome the inhibitory effect of this compound, a hallmark of competitive inhibition.

Role of the Benzophenone (B1666685) Moiety in Photoreactive Interactions

A key feature of this compound is the incorporation of a benzophenone group, which functions as a photoaffinity label. nih.gov This allows for the transformation of the reversible, competitive binding at the active site into an irreversible, covalent bond upon exposure to ultraviolet (UV) light.

The benzophenone moiety is chemically stable in the dark. However, upon irradiation with UV light (typically around 350-360 nm), the benzophenone is excited to a triplet state. ed.ac.uk In this excited state, the oxygen of the carbonyl group becomes a highly reactive diradical. This diradical is capable of abstracting a hydrogen atom from nearby C-H bonds, which are abundant in the amino acid side chains of proteins. ed.ac.uk

This hydrogen abstraction results in the formation of a ketyl radical on the benzophenone and a carbon-centered radical on the target protein. These two radicals then rapidly combine to form a stable, covalent carbon-carbon bond, effectively crosslinking this compound to its binding site on the protein. ed.ac.uk An advantage of benzophenone as a photo-crosslinker is its relatively high reaction efficiency and its preference for reacting with C-H bonds, making it a versatile tool for labeling protein binding sites.

The photoreactivity of this compound has been successfully utilized to covalently label the cGMP-binding site of PDEs. In studies involving the light-stimulated PDE (PDE6) from rod outer segments, radiolabeled [α-³²P]this compound was used to specifically label the enzyme. nih.gov Upon exposure to UV light, the [α-³²P]this compound that was competitively bound within the catalytic site of PDE6 formed a covalent adduct with the enzyme. nih.gov

This covalent labeling is highly specific because the crosslinking reaction only occurs when the photoaffinity probe is bound to its target at the moment of UV irradiation. Molecules of this compound that are free in solution are not in close enough proximity to the protein to form a covalent bond. The formation of these covalent adducts is a powerful technique for identifying and characterizing the specific amino acid residues that constitute the cGMP-binding pocket of PDEs and other cGMP-binding proteins. nih.govnih.gov

Cellular and Subcellular Interactions of Bbcgmp in Experimental Systems

Interaction with cGMP-Mediated Signaling Pathways in Cellular Contexts

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical intracellular second messenger that mediates a wide array of physiological processes by activating downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-regulated phosphodiesterases, and cyclic nucleotide-gated ion channels. nih.govdrugbank.com Intracellular cGMP levels are tightly regulated by the balance between their synthesis by guanylate cyclases and their hydrolysis by cyclic nucleotide phosphodiesterases. ctdbase.org

As a potent PDE inhibitor, BBcGMP interacts with cGMP-mediated signaling pathways primarily by preventing the enzymatic degradation of cGMP. sigmaaldrich.comwikipedia.org This inhibition leads to an increase in the intracellular concentration of cGMP, thereby amplifying and prolonging signaling events mediated by cGMP. ctdbase.org The specific effects of this compound depend on the cellular context and the particular PDE isoforms it inhibits. Different PDE families exhibit distinct substrate specificities and tissue distributions, contributing to the compartmentalization and specificity of cyclic nucleotide signaling within the cell. ctdbase.org

Subcellular Distribution and Localization of this compound and its Target Enzymes

The functional outcome of this compound's action is intrinsically linked to the subcellular localization of both the compound and its target enzymes. Phosphodiesterases, including those that hydrolyze cGMP, are found in various cellular compartments, often associated with specific signaling complexes or organelles. This compartmentalization helps to regulate localized pools of cyclic nucleotides and ensures the specificity of downstream signaling events.

A particularly relevant example of target enzyme localization in the context of this compound research is the high concentration of light-stimulated cGMP phosphodiesterase (PDE6) found within the rod outer segments (ROS) of photoreceptor cells in the retina. Rod outer segments are highly specialized organelles responsible for phototransduction, the process by which light signals are converted into electrical signals. The abundance of PDE6 in this structure makes it a primary target for cGMP-hydrolyzing inhibitors like this compound in the visual system.

Specific Studies: Photoaffinity Labeling of Light-Stimulated cGMP PDE in Rod Outer Segments

The photoreactive property of this compound, attributed to its benzophenone (B1666685) moiety, has been instrumental in specifically identifying and studying its interaction with target enzymes. sigmaaldrich.comwikipedia.org A key application has been the photoaffinity labeling of the light-stimulated cGMP PDE (PDE6) in rod outer segments. sigmaaldrich.comwikipedia.org

In these studies, a radiolabeled form of this compound, such as [alpha-32P]this compound, is introduced to isolated rod outer segments. sigmaaldrich.comwikipedia.org Upon exposure to UV light, the benzophenone group of this compound is activated, forming a highly reactive species that can covalently cross-link to nearby amino acid residues at the binding site of the enzyme. sigmaaldrich.comwikipedia.org This covalent attachment effectively "labels" the enzyme that this compound was interacting with. By using the radiolabeled form, researchers can then isolate the labeled proteins and detect the incorporated radioactivity, thereby identifying the specific protein that this compound binds to. This technique has successfully demonstrated that this compound specifically labels the light-stimulated cGMP PDE in rod outer segments, providing direct evidence of its interaction with this key enzyme in the phototransduction cascade. sigmaaldrich.comwikipedia.org These results highlight the utility of photoreactive cyclic nucleotide derivatives like this compound in identifying and characterizing cyclic nucleotide-binding proteins and enzymes. sigmaaldrich.comwikipedia.org

Perturbation of Cellular Processes Consequent to PDE Inhibition by this compound

Inhibition of phosphodiesterase activity by this compound leads to elevated intracellular cGMP levels, which in turn can significantly perturb various cellular processes that are regulated by cGMP signaling. The specific consequences depend on the cell type and the particular cGMP effector pathways present.

In the context of rod outer segments, the primary cellular process affected by this compound-mediated PDE6 inhibition is phototransduction. In the dark, cGMP levels are high, keeping cGMP-gated cation channels in the plasma membrane open, resulting in a depolarized state. Upon light stimulation, activated rhodopsin triggers a cascade that activates PDE6, leading to rapid hydrolysis of cGMP. This decrease in cGMP causes the cGMP-gated channels to close, hyperpolarizing the cell and generating an electrical signal. By inhibiting PDE6, this compound prevents the breakdown of cGMP, even in the presence of light stimulation. This maintains higher levels of cGMP, keeping the cGMP-gated channels open and disrupting the normal light-induced hyperpolarization. This perturbation of the phototransduction cascade demonstrates how this compound's inhibitory action on PDE6 directly impacts the physiological function of rod photoreceptor cells in experimental settings.

Advanced Research Methodologies Leveraging Bbcgmp

Application of Photoaffinity Labeling with BBcGMP

Photoaffinity labeling (PAL) is a powerful technique used to identify molecules that interact with a specific probe. By incorporating a photoreactive group into a ligand like this compound, researchers can covalently "trap" binding partners upon activation by light. This covalent linkage allows for rigorous downstream analysis that would otherwise disrupt transient non-covalent interactions. sigmaaldrich.comscience.govsigmaaldrich.com

The methodology for identifying cyclic nucleotide-binding proteins using this compound involves incubating the protein sample with this compound, allowing the analog to bind to its specific sites. sigmaaldrich.comreadthedocs.io Subsequent irradiation with UV light activates the benzophenone (B1666685) group on this compound, causing it to form a covalent bond with amino acid residues in close proximity within the binding site. sigmaaldrich.comsigmaaldrich.comreadthedocs.io This process effectively labels the proteins that interact with this compound. The labeled proteins can then be separated and identified through various biochemical techniques. sigmaaldrich.comscience.govsigmaaldrich.com Cyclic nucleotide-binding domains are found in various proteins, including protein kinases, phosphodiesterases, and ion channels. knime.comnih.govbioregistry.io

To enhance sensitivity and facilitate detection, this compound can be synthesized with a radioactive label, such as [alpha-32P]. readthedocs.io Using [alpha-32P]this compound as a radiotracer in photoaffinity labeling allows for highly sensitive identification of the proteins that bind this compound. readthedocs.iowikipedia.org After photo-crosslinking, the radiolabeled proteins can be detected through autoradiography following separation, typically by gel electrophoresis. nih.gov Furthermore, by cleaving the labeled protein into smaller peptides (e.g., using proteases or chemical methods like cyanogen (B1215507) bromide) and analyzing the radiolabeled fragments, researchers can pinpoint the specific region or even individual amino acid residues within the protein that constitute the this compound binding site or active site. readthedocs.iowikipedia.org This provides crucial insights into the molecular architecture of the binding pocket.

The combination of photoaffinity labeling with modern proteomic techniques, particularly mass spectrometry (MS), allows for a comprehensive and unbiased profiling of this compound-interacting proteins within a complex biological sample. sigmaaldrich.comscience.govwikipedia.orgnih.gov After photo-crosslinking with a this compound probe (often containing an enrichment handle like biotin (B1667282) in addition to the photoreactive group), the labeled proteins can be enriched using affinity purification. sigmaaldrich.comscience.govsigmaaldrich.com The enriched protein mixture is then typically digested into peptides, and these peptides are analyzed by high-resolution mass spectrometry. sigmaaldrich.comscience.govwikipedia.orgnih.gov This approach enables the identification of a wide range of protein targets and can provide quantitative information about the extent of labeling, aiding in the assessment of binding specificity and affinity in a proteome-wide context. nih.gov

In Vitro Biochemical Assays for Quantifying PDE Inhibition and Binding Affinity

This compound is known to inhibit cyclic nucleotide phosphodiesterases (PDEs). readthedocs.io In vitro biochemical assays are essential for quantifying the potency of this compound as a PDE inhibitor and determining its binding affinity to target proteins. PDE inhibition assays typically measure the enzyme's ability to hydrolyze a cyclic nucleotide substrate in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) can be determined from these experiments, providing a quantitative measure of this compound's inhibitory strength against specific PDE isoforms.

Binding affinity can be quantified using various in vitro techniques. While specific data for this compound was not found, methods commonly used for cyclic nucleotides and their analogs include isothermal titration calorimetry (ITC) or fluorescence-based assays. These techniques measure the thermodynamic parameters or changes in fluorescence properties upon binding, allowing for the determination of dissociation constants (Kd), which reflect the strength of the interaction between this compound and its binding protein.

Structural Biology Approaches for Elucidating this compound-Enzyme Complexes (e.g., X-ray Crystallography)

Structural biology techniques, most notably X-ray crystallography, are invaluable for determining the three-dimensional atomic structure of proteins and their complexes with ligands like this compound. By obtaining high-quality crystals of a this compound-bound enzyme, researchers can use X-ray diffraction to resolve the precise arrangement of atoms in the complex. This provides detailed information about how this compound interacts with the protein, including the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein induced by this compound binding. Such structural insights are critical for understanding the molecular basis of this compound's activity and for rational design of new cyclic nucleotide analogs. While a specific crystal structure of a this compound-bound complex was not found in the search results, this technique is a standard method for studying such interactions.

Broader Academic Implications and Future Directions in Bbcgmp Research

Potential as a General Biochemical Tool for Studying Cyclic Nucleotide Signaling

BBcGMP has demonstrated potential as a general biochemical tool for investigating cyclic nucleotide signaling pathways. Its inhibitory activity against several types of cyclic nucleotide phosphodiesterases (PDEs) at low concentrations makes it useful for modulating intracellular cGMP levels. researchgate.netresearchgate.net Beyond its enzymatic inhibition, the presence of a benzophenone (B1666685) moiety confers UV light-induced photoreactivity. researchgate.netresearchgate.net This photoreactivity allows this compound to form covalent bonds with interacting proteins upon irradiation, a property that can be exploited for photoaffinity labeling studies. researchgate.netresearchgate.net For instance, this feature was utilized to radiolabel the light-stimulated cGMP PDE in rod outer segments with [alpha-32P]this compound, demonstrating its utility in identifying and studying cyclic nucleotide-binding proteins and enzymes. researchgate.netresearchgate.net The use of cyclic nucleotide analogs, including benzoylbenzoic derivatives, is a well-established approach in studying biochemical and physiological signal transduction pathways mediated by cyclic AMP (cAMP) and cyclic GMP (cGMP). doi.orgresearchgate.netnih.govmdpi.comnih.gov

Contribution to the Understanding of the "Purinome" and Nucleotide-Binding Enzymes

The application of this compound, particularly in photoaffinity labeling, contributes to the broader understanding of the "purinome," which encompasses the ensemble of proteins capable of binding purine-based nucleotides within their active sites. researchgate.net By facilitating the identification and active site determination of cyclic nucleotide-binding proteins and enzymes, this compound aids in mapping the interactions within this complex network. researchgate.netresearchgate.net This is relevant to the study of various nucleotide-binding enzymes, including kinases and ATPases, and helps to elucidate the mechanisms by which these enzymes interact with purine (B94841) nucleotides. researchgate.net

Development of Next-Generation Benzoylbenzoic Derivatives of Cyclic Nucleotides for Enhanced Research Utility

The success of this compound as a photoaffinity analog suggests the potential for developing next-generation benzoylbenzoic derivatives of cyclic nucleotides. researchgate.netresearchgate.net Future research could focus on synthesizing derivatives with enhanced properties, such as improved membrane permeability, increased resistance to metabolic degradation by PDEs, or greater specificity for particular cyclic nucleotide effectors or PDE isoforms. doi.orgnih.govmdpi.comnih.gov Such advancements would broaden the applicability of these probes in both in vitro biochemical studies and potentially in cellular contexts. The development of cyclic nucleotide analogs with improved target specificity and stability is an ongoing area of research in chemical biology. doi.orgnih.govmdpi.comnih.gov

Integration of this compound-Based Probes in Systems Biology Approaches for Pathway Delineation

This compound-based probes, particularly photoaffinity variants, can be integrated into systems biology approaches to delineate cyclic nucleotide-mediated signaling pathways. By identifying the protein targets that interact with this compound in a cellular or tissue context, researchers can gain insights into the components of the signaling network. researchgate.netresearchgate.net Coupled with 'omic' cataloging of responses to chemical perturbations (proteomic, genomic, metabolomic), this can help to build a more comprehensive picture of how cyclic nucleotide signals are transduced and regulated within a biological system. nih.govcsic.esnih.govnih.gov Systems biology aims to understand biological phenomena in the context of complex interactions within pathways and networks. csic.esnih.govnih.gov

Identification of Unexplored Biological Targets and Signaling Nodes Relevant to this compound Action

The use of this compound as a photoaffinity probe can lead to the identification of previously unexplored biological targets and signaling nodes that interact with cGMP or are regulated by cGMP-dependent pathways. researchgate.netresearchgate.net By capturing and identifying proteins that covalently bind to this compound upon photoactivation, novel components of the cyclic nucleotide signaling machinery or interacting proteins can be discovered. This can reveal new insights into the complexity of cGMP signaling and potentially uncover new therapeutic targets or diagnostic markers. researchgate.netnih.gov

Future Directions for Advancing Methodological Applications of this compound in Chemical Biology

Future directions for this compound research in chemical biology involve advancing its methodological applications. This could include developing clickable versions of this compound for subsequent conjugation to tags or probes, enabling easier isolation and identification of interacting proteins. Incorporating modifications that allow for live-cell imaging or targeted delivery could also expand its utility. Furthermore, exploring the use of this compound in conjunction with advanced proteomic techniques, such as mass spectrometry-based approaches, will enhance the resolution and throughput of target identification studies. Chemical biology is an interdisciplinary field focused on developing and applying chemical tools to study and manipulate biological systems. nih.govcsic.esrsc.orgmskcc.orgamazon.com

Q & A

Q. How can researchers establish baseline physicochemical characterization of Bbcgmp for reproducible studies?

Methodological Approach: Use orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm molecular structure, purity (>95% by HPLC), and stability under storage conditions. Include batch-to-batch variability assessments using validated protocols . Reference standards should be calibrated against internationally recognized databases, with documentation aligned with ICH Q2(R1) guidelines .

Q. What experimental design principles are critical for synthesizing this compound with high reproducibility?

Methodological Approach: Implement factorial design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst ratio, solvent polarity). Control variables using process analytical technology (PAT) for real-time monitoring. Validate synthesis protocols with ≥3 independent replicates and report yield variability (±5% as acceptable threshold) .

Q. How should sample sizes be determined for in vitro efficacy studies of this compound?

Methodological Approach: Conduct a priori power analysis (α=0.05, β=0.2) based on pilot data or literature-derived effect sizes. For cell-based assays, use ≥6 biological replicates per group to account for plate-to-plate variability. Justify statistical assumptions in supplementary materials .

Q. What validation criteria are essential for analytical methods quantifying this compound in biological matrices?

Methodological Approach: Follow ICH Q2(R1) guidelines to assess specificity, linearity (R² >0.99), accuracy (85–115% recovery), and precision (CV <15% for LLOQ). Include matrix effect evaluations (e.g., plasma vs. serum) and stability tests under freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

Methodological Approach: Perform root-cause analysis using knockout models, siRNA silencing, or isoform-specific inhibitors to isolate pathways. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Approach: Apply kinetic modeling to identify rate-limiting steps. Use green chemistry principles (e.g., solvent substitution) and in-line FTIR for intermediate tracking. Compare batch vs. continuous flow synthesis for scalability .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s polypharmacology?

Methodological Approach: Integrate multi-omics data (proteomics, metabolomics) with AI-driven target prediction tools (e.g., DeepChem). Validate hypotheses using CRISPR-Cas9 screens and patient-derived organoids .

Q. What methodologies ensure robust long-term stability profiling of this compound formulations?

Methodological Approach: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A. Use multivariate regression to predict degradation pathways. Include excipient compatibility screening using DSC and XRD .

Q. How can reproducibility challenges in this compound research be mitigated?

Methodological Approach: Adopt open-science practices: share raw datasets, detailed SOPs, and code repositories. Use third-party compound validation services and pre-register study protocols on platforms like OSF .

Q. What ethical frameworks govern this compound’s translational studies involving human subjects?

Methodological Approach: Align with Declaration of Helsinki principles: obtain IRB approval, ensure informed consent with plain-language summaries, and disclose conflicts of interest. For early-phase trials, justify risk-benefit ratios using preclinical PK/PD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.